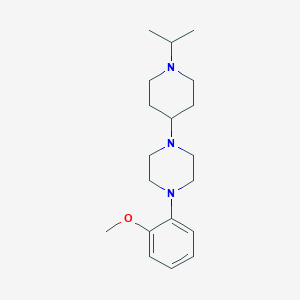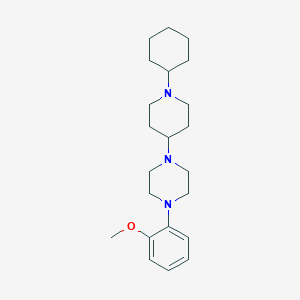![molecular formula C21H26N2O2S B247745 2-(4-METHYLPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE](/img/structure/B247745.png)
2-(4-METHYLPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHYLPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group containing a methylsulfanyl moiety and an ethanone group linked to a methylphenoxy group. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol . This intermediate is then reacted with piperazine and 4-(methylsulfanyl)benzyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE undergoes various chemical reactions, including:
Substitution: The phenoxy and piperazine rings can undergo nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(4-METHYLPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPHENOXY)ETHANOL: A simpler analog with similar phenoxy and methyl groups but lacking the piperazine and benzyl moieties.
4-METHOXY-2-METHYL-1-METHYLSULFANYL-BENZENE: Contains the methylsulfanyl group but differs in the overall structure and functional groups.
Uniqueness
2-(4-METHYLPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H26N2O2S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O2S/c1-17-3-7-19(8-4-17)25-16-21(24)23-13-11-22(12-14-23)15-18-5-9-20(26-2)10-6-18/h3-10H,11-16H2,1-2H3 |
InChI Key |
IXJJIWFNYONXJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247662.png)
![2-{4-[1-(3-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247665.png)

![1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine](/img/structure/B247671.png)
![1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247672.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247677.png)
![1-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247678.png)


![1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247681.png)
![1'-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine](/img/structure/B247682.png)
![1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247684.png)
![1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247685.png)
![3-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B247686.png)
